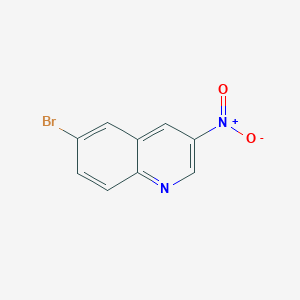

6-Bromo-3-nitroquinoline

Description

BenchChem offers high-quality 6-Bromo-3-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2O2/c10-7-1-2-9-6(3-7)4-8(5-11-9)12(13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUVTWYTUHAHUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693458 | |

| Record name | 6-Bromo-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36255-28-4 | |

| Record name | 6-Bromo-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-nitroquinoline from 6-Bromoquinoline

This guide provides a comprehensive, in-depth exploration of the synthesis of 6-bromo-3-nitroquinoline, a valuable building block in medicinal chemistry and drug development. Recognizing the challenges of direct nitration, this document details a robust, multi-step synthetic pathway, offering both theoretical understanding and practical, field-proven protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of 6-Bromo-3-nitroquinoline

Quinoline and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a nitro group at the 3-position of the 6-bromoquinoline core offers a versatile handle for further chemical modifications. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the quinoline ring system and serve as a precursor to an amino group, enabling a diverse range of subsequent chemical transformations. This makes 6-bromo-3-nitroquinoline a key intermediate in the synthesis of novel therapeutic agents.

The Challenge of Direct Nitration: Understanding Regioselectivity

A direct approach to the synthesis of 6-bromo-3-nitroquinoline via electrophilic aromatic substitution on 6-bromoquinoline is not feasible. The inherent electronic properties of the quinoline ring system dictate the regioselectivity of nitration. Under typical nitrating conditions (a mixture of nitric and sulfuric acids), electrophilic attack occurs preferentially at the 5- and 8-positions of the benzo ring, leading to a mixture of 6-bromo-5-nitroquinoline and 6-bromo-8-nitroquinoline.[1][2] The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom.

To overcome this challenge, a multi-step synthetic strategy is required to achieve the desired 3-substitution pattern. This guide focuses on a reliable, three-step approach:

-

Synthesis of 6-Bromoquinoline-3-carboxylic acid: Introducing a directing group at the 3-position.

-

Synthesis of 3-Amino-6-bromoquinoline: Conversion of the carboxylic acid to an amino group via a Hofmann or Curtius rearrangement.

-

Synthesis of 6-Bromo-3-nitroquinoline: Oxidation of the amino group to a nitro group.

Strategic Synthesis Pathway

This section details the experimental protocols for the multi-step synthesis of 6-bromo-3-nitroquinoline.

Step 1: Synthesis of 6-Bromoquinoline-3-carboxylic acid

The initial step involves the introduction of a carboxylic acid group at the 3-position of the 6-bromoquinoline scaffold. This can be achieved through various named reactions, such as the Pfitzinger or Doebner-von Miller reactions, starting from appropriate precursors. A common approach involves the condensation of an isatin derivative with a compound containing an active methylene group.

Experimental Protocol: Pfitzinger Reaction for 6-Bromoquinoline-3-carboxylic acid

This protocol is adapted from established methodologies for the synthesis of quinoline-3-carboxylic acids.

-

Preparation of 5-Bromoisatin: 5-Bromoisatin is a key starting material and can be synthesized from isatin via bromination.

-

Pfitzinger Reaction:

-

In a round-bottom flask, dissolve 5-bromoisatin (1 equivalent) in an aqueous solution of potassium hydroxide.

-

Add pyruvic acid (1.1 equivalents) to the solution.

-

Heat the reaction mixture under reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-bromoquinoline-3-carboxylic acid.

-

| Reagent/Solvent | Molar Ratio/Concentration | Key Role |

| 5-Bromoisatin | 1 eq | Starting material |

| Pyruvic Acid | 1.1 eq | Provides C2 and C3 of the quinoline ring |

| Potassium Hydroxide | Excess | Base for isatin ring-opening and condensation |

| Hydrochloric Acid | - | Neutralization to precipitate the product |

Step 2: Synthesis of 3-Amino-6-bromoquinoline

The carboxylic acid group is then converted to a primary amine via a Hofmann or Curtius rearrangement. Both reactions involve the formation of an isocyanate intermediate, which is subsequently hydrolyzed to the amine with the loss of one carbon atom.[1][3][4][5][6][7][8]

Experimental Protocol: Hofmann Rearrangement

-

Amide Formation:

-

Convert 6-bromoquinoline-3-carboxylic acid to the corresponding acid chloride using thionyl chloride or oxalyl chloride.

-

React the acid chloride with concentrated aqueous ammonia to form 6-bromoquinoline-3-carboxamide.

-

-

Hofmann Rearrangement:

-

Dissolve the 6-bromoquinoline-3-carboxamide (1 equivalent) in a cooled solution of sodium hydroxide in water.

-

Slowly add a solution of bromine (1.1 equivalents) in sodium hydroxide to the amide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, warm the reaction mixture to 70-80 °C for 1-2 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 3-amino-6-bromoquinoline.[9][10]

-

Experimental Protocol: Curtius Rearrangement

-

Acyl Azide Formation:

-

Activate the 6-bromoquinoline-3-carboxylic acid, for example, by converting it to the acid chloride.

-

React the activated carboxylic acid derivative with sodium azide in a suitable solvent (e.g., acetone/water) to form the acyl azide. Caution: Acyl azides can be explosive and should be handled with extreme care.

-

-

Curtius Rearrangement:

-

Gently heat the acyl azide solution. The rearrangement to the isocyanate occurs with the evolution of nitrogen gas.

-

Hydrolyze the resulting isocyanate by adding acid or base to the reaction mixture to yield 3-amino-6-bromoquinoline.

-

Step 3: Synthesis of 6-Bromo-3-nitroquinoline

The final step is the conversion of the 3-amino group to a nitro group. This can be achieved through oxidation of the amine. A common and effective reagent for this transformation is trifluoroperacetic acid, generated in situ from trifluoroacetic anhydride and hydrogen peroxide.

Experimental Protocol: Oxidation of 3-Amino-6-bromoquinoline

Safety Precaution: Trifluoroperacetic acid is a strong oxidizing agent and should be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Preparation of the Oxidizing Agent:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cool a solution of trifluoroacetic anhydride in a suitable solvent (e.g., dichloromethane) in an ice-salt bath.

-

Slowly add a solution of concentrated hydrogen peroxide (e.g., 90%) dropwise, maintaining the temperature below 10 °C.

-

Stir the mixture for a short period to allow for the in situ formation of trifluoroperacetic acid.

-

-

Oxidation Reaction:

-

Dissolve 3-amino-6-bromoquinoline (1 equivalent) in a suitable solvent (e.g., dichloromethane).

-

Slowly add the pre-formed trifluoroperacetic acid solution to the solution of the amine at a low temperature (e.g., 0 °C).

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).

-

Separate the organic layer, wash with sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 6-bromo-3-nitroquinoline.

-

Characterization and Analysis

Thorough characterization of the synthesized compounds is crucial to confirm their identity and purity. The following table summarizes the expected analytical data for the key compounds in this synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Data (δ, ppm) | Expected ¹³C NMR Data (δ, ppm) | Expected Mass Spec (m/z) |

| 6-Bromoquinoline | C₉H₆BrN | 208.06 | Aromatic protons typically between 7.0-9.0 ppm.[11] | Aromatic carbons typically between 120-150 ppm. | M+ at 207, M+2 at 209 (approx. 1:1 ratio).[12] |

| 3-Amino-6-bromoquinoline | C₉H₇BrN₂ | 223.07 | Aromatic protons and a broad singlet for the -NH₂ protons.[9] | Aromatic carbons, with the carbon bearing the amino group shifted upfield.[13] | M+ at 222, M+2 at 224 (approx. 1:1 ratio). |

| 6-Bromo-3-nitroquinoline | C₉H₅BrN₂O₂ | 253.05 | Aromatic protons deshielded due to the nitro group. | Aromatic carbons, with the carbon bearing the nitro group shifted downfield. | M+ at 252, M+2 at 254 (approx. 1:1 ratio).[12] |

Safety Precautions

The synthesis of 6-bromo-3-nitroquinoline involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Acids and Bases: Concentrated acids (sulfuric, nitric, hydrochloric) and bases (sodium hydroxide) are corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Bromine: Bromine is a highly corrosive and toxic liquid. It should be handled in a well-ventilated fume hood with extreme care.

-

Azides: Acyl azides are potentially explosive and should be handled with extreme caution. Avoid friction, shock, and high temperatures.

-

Oxidizing Agents: Trifluoroperacetic acid is a powerful oxidizing agent. Reactions should be carried out behind a safety shield, and the reagent should be prepared and used with care to avoid uncontrolled reactions.

-

General Precautions: Always wear appropriate personal protective equipment. Work in a well-ventilated area. Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before use.

Visualizing the Workflow

The following diagrams illustrate the key transformations in the synthesis of 6-bromo-3-nitroquinoline.

Caption: Overall synthetic workflow for 6-bromo-3-nitroquinoline.

Caption: Key steps in the Hofmann rearrangement.

Conclusion

The synthesis of 6-bromo-3-nitroquinoline from 6-bromoquinoline requires a strategic, multi-step approach to overcome the inherent regioselectivity of direct nitration. This guide has outlined a reliable pathway involving the formation of a 3-carboxylic acid derivative, followed by a Hofmann or Curtius rearrangement to the corresponding 3-amino compound, and subsequent oxidation to the desired 3-nitro product. By providing detailed protocols, theoretical insights, and safety considerations, this document serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, enabling the efficient and safe synthesis of this important chemical intermediate.

References

- CN105837503A - Preparation method for 6-bromine quinoline - Google P

-

Synthesis of 6-Bromoquinoline | PDF | Chemical Reactions | Nitrogen - Scribd. (URL: [Link])

-

Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. (URL: [Link])

-

HOFMANN REARRANGEMENT - PHARMD GURU. (URL: [Link])

-

Hoffmann bromamide degradation reaction (video) - Khan Academy. (URL: [Link])

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (URL: [Link])

-

Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones - ResearchGate. (URL: [Link])

-

Direct conversion of amino acids to oxetanol bioisosteres via photoredox catalysis - NIH. (URL: [Link])

- The Sandmeyer Reaction: Substitution for an NH2 on an Arom

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (URL: [Link])

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

- Wiley-VCH 2007 - Supporting Inform

- Reactions of Diazonium Salts: Sandmeyer and Rel

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (URL: [Link])

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value - TSI Journals. (URL: [Link])

-

Hofmann rearrangement - Wikipedia. (URL: [Link])

-

Curtius rearrangement - Wikipedia. (URL: [Link])

-

3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem. (URL: [Link])

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (URL: [Link])

-

The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. (URL: [Link])

- Supporting Information For - The Royal Society of Chemistry. (URL: not available)

-

6-Bromo-5-nitroquinoline | C9H5BrN2O2 | CID 280563 - PubChem. (URL: [Link])

-

Bromo pattern in Mass Spectrometry - YouTube. (URL: [Link])

-

Hofmann Rearrangement - Chemistry Steps. (URL: [Link])

-

Sandmeyer reaction - L.S.College, Muzaffarpur. (URL: [Link])

-

6-Aminoquinoline | C9H8N2 | CID 11373 - PubChem. (URL: [Link])

-

The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. (URL: [Link])

-

Sandmeyer reaction - experimental procedure and set up. - YouTube. (URL: [Link])

-

6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem. (URL: [Link])

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmdguru.com [pharmdguru.com]

- 4. Khan Academy [khanacademy.org]

- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. atlantis-press.com [atlantis-press.com]

- 10. 3-Amino-6-bromoquinoline dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 11. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]

- 12. 6-Bromoquinoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 13. 3-Aminoquinoline(580-17-6) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-3-nitroquinoline

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of natural products and synthetic pharmaceuticals.[1] The strategic introduction of substituents onto the quinoline ring system profoundly modulates its electronic landscape, reactivity, and biological activity. This guide focuses on 6-Bromo-3-nitroquinoline, a molecule of significant interest due to the interplay of the electron-withdrawing nitro group and the versatile bromo substituent. While direct experimental data for this specific isomer is scarce, this document provides a comprehensive overview of its predicted physicochemical properties, a proposed synthetic pathway, and essential analytical protocols, all grounded in established chemical principles and data from closely related analogues. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising heterocyclic compound.

Molecular Structure and Identification

6-Bromo-3-nitroquinoline is a disubstituted quinoline with a bromine atom at the 6-position of the benzo ring and a nitro group at the 3-position of the pyridine ring.

| Property | Value | Source(s) |

| IUPAC Name | 6-Bromo-3-nitroquinoline | - |

| Molecular Formula | C₉H₅BrN₂O₂ | [2] |

| Molecular Weight | 253.05 g/mol | [2] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)Br)N=C(C=C1)[O-] | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not assigned | - |

Predicted Physicochemical Properties

The physicochemical properties of 6-Bromo-3-nitroquinoline are crucial for predicting its behavior in various chemical and biological systems. In the absence of direct experimental data, the following properties are predicted based on the known values of its isomers and related compounds, such as 6-nitroquinoline and 6-bromoquinoline.[1][3]

| Property | Predicted Value | Rationale and Comparative Insights |

| Physical State | Crystalline solid | Most substituted quinolines are solids at room temperature. |

| Melting Point (°C) | 160-180 | The melting point of 6-nitroquinoline is 151-153 °C.[1] The presence of a bromine atom is expected to increase the molecular weight and potentially the crystal lattice energy, leading to a higher melting point. |

| Boiling Point (°C) | > 300 (decomposes) | High molecular weight and polar nature suggest a high boiling point, likely with decomposition. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The polar nitro group may impart slight aqueous solubility, but the overall aromatic structure suggests better solubility in organic solvents. |

| pKa (of the quinolinium ion) | 1.5 - 2.5 | The pKa of the 6-bromoquinolinium ion is likely lower than that of quinoline itself due to the electron-withdrawing effect of the bromine. The additional potent electron-withdrawing nitro group at the 3-position is expected to further decrease the basicity of the quinoline nitrogen, resulting in a significantly lower pKa. |

| LogP (Octanol/Water Partition Coefficient) | 2.5 - 3.5 | The presence of both a lipophilic bromo group and a hydrophilic nitro group makes the prediction complex. However, the overall aromatic character is likely to result in a moderate LogP value. |

Proposed Synthesis of 6-Bromo-3-nitroquinoline

The synthesis of 6-Bromo-3-nitroquinoline is not explicitly described in the literature. However, a plausible synthetic route can be designed based on the known chemistry of quinolines, particularly the nitration of bromoquinolines. Direct nitration of 6-bromoquinoline typically yields a mixture of isomers, with the 5- and 8-positions being the most common sites of substitution.[4][5] To achieve nitration at the 3-position, a multi-step approach is likely necessary.

Caption: Proposed synthetic workflow for 6-Bromo-3-nitroquinoline.

Step-by-Step Experimental Protocol:

Part 1: Synthesis of 6-Bromoquinoline-N-oxide

This step activates the pyridine ring for electrophilic substitution.

-

Reaction Setup: To a solution of 6-bromoquinoline (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add m-chloroperoxybenzoic acid (m-CPBA) (1.5 eq) portion-wise at 0 °C.[5]

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Nitration of 6-Bromoquinoline-N-oxide

The N-oxide directs nitration to the 4-position, but the 3-position can also be targeted under specific conditions.

-

Reaction Setup: Dissolve the purified 6-Bromoquinoline-N-oxide (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Nitration: Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture while maintaining the temperature below 5 °C.

-

Reaction Execution: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium carbonate. The precipitated solid can be collected by filtration, washed with water, and dried. The crude product will likely be a mixture of isomers and should be purified by column chromatography or recrystallization to isolate the desired 6-Bromo-3-nitroquinoline.

Analytical Characterization

A comprehensive characterization of the synthesized 6-Bromo-3-nitroquinoline is essential to confirm its identity and purity.

Caption: Analytical workflow for the characterization of 6-Bromo-3-nitroquinoline.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The protons on the pyridine ring will be significantly downfield due to the electron-withdrawing nitro group.

-

¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the carbon atoms of the quinoline ring. The carbon atom attached to the nitro group (C-3) will be significantly deshielded.

-

IR Spectroscopy: Characteristic peaks for the nitro group (around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and C-Br stretching (in the fingerprint region) are expected.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 6-Bromo-3-nitroquinoline, along with a characteristic isotopic pattern for the bromine atom.

Reactivity and Chemical Stability

The reactivity of 6-Bromo-3-nitroquinoline is dictated by its functional groups:

-

Nitro Group: The nitro group can be reduced to an amino group, providing a handle for further functionalization. This transformation opens up possibilities for synthesizing a variety of derivatives.

-

Bromo Group: The bromine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), although this is less facile than for bromoquinolines with electron-withdrawing groups at the ortho or para positions. It can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, allowing for the introduction of carbon-carbon and carbon-nitrogen bonds.[4]

-

Stability: The compound is expected to be stable under normal laboratory conditions but may be sensitive to strong reducing agents and high temperatures.

Potential Applications in Research and Drug Development

Substituted quinolines are of great interest in drug discovery due to their wide range of biological activities.[6] The unique combination of a bromo and a nitro group in 6-Bromo-3-nitroquinoline makes it a valuable scaffold for the development of novel therapeutic agents, particularly in the following areas:

-

Anticancer Agents: Many nitroaromatic compounds exhibit anticancer properties, and the quinoline core is present in several approved anticancer drugs.[6]

-

Antimicrobial Agents: The quinoline scaffold is known for its antibacterial and antifungal activities.

-

Kinase Inhibitors: The quinoline ring system is a common feature in many kinase inhibitors used in cancer therapy.

Conclusion

6-Bromo-3-nitroquinoline represents a promising yet underexplored molecule with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its predicted physicochemical properties, a viable synthetic strategy, and the necessary analytical framework for its characterization. By leveraging the insights from related bromo- and nitro-substituted quinolines, researchers can confidently approach the synthesis and application of this versatile compound, paving the way for new discoveries in drug development and materials science.

References

-

PubChem. 6-Bromo-3-iodoquinoline. [Link]

-

PubChem. 6-Bromo-5-nitroquinoline. [Link]

-

Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]

-

Ökten, S., et al. (2022). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Journal of Molecular Structure, 1265, 133423. [Link]

-

ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. [Link]

-

Hyma Synthesis Pvt. Ltd. Homepage. [Link]

-

PubChem. 6-Bromoquinoline. [Link]

-

Cheméo. Chemical Properties of 4-Bromo-3-nitroanisole. [Link]

-

U.S. Environmental Protection Agency. Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. [Link]

- Google Patents. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

Sources

- 1. 6-硝基喹啉 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 6-Bromo-5-nitroquinoline | C9H5BrN2O2 | CID 280563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-3-nitroquinoline CAS number and supplier

An In-Depth Technical Guide to 6-Bromo-3-nitroquinoline and Related Compounds for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromo-3-nitroquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Acknowledging the challenges in sourcing this specific isomer, this document offers a detailed exploration of its chemical identity, including the absence of a readily available CAS number, and presents data on closely related, commercially available isomers. Furthermore, a significant portion of this guide is dedicated to a proposed synthetic pathway for 6-Bromo-3-nitroquinoline, based on established nitration methodologies for similar quinoline systems. This guide is intended to be an essential resource for researchers, providing both foundational knowledge and practical insights for the synthesis and application of bromo-nitroquinoline derivatives.

Introduction: The Quinoline Core in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its versatile nature allows for substitution at various positions, leading to a diverse range of biological activities. The introduction of bromo and nitro functionalities can significantly modulate the electronic and steric properties of the quinoline ring, making bromo-nitroquinolines valuable intermediates in the synthesis of novel drug candidates. This guide focuses specifically on 6-Bromo-3-nitroquinoline, a molecule with potential applications in the development of new therapeutics.

Chemical Identity and CAS Number

A thorough investigation of chemical databases, including PubChem and commercial supplier catalogs, did not yield a specific CAS (Chemical Abstracts Service) number for 6-Bromo-3-nitroquinoline. This suggests that the compound is not widely commercially available and may require custom synthesis.

However, several isomeric and related bromo-nitroquinoline compounds are well-documented and available from various suppliers. Understanding the properties of these related molecules can provide valuable insights for the synthesis and characterization of the 3-nitro isomer.

Table 1: CAS Numbers of Related Bromo-Nitroquinoline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Bromo-5-nitroquinoline | 98203-04-4[1] | C₉H₅BrN₂O₂ | 253.06 |

| 6-Bromo-8-nitroquinoline | 68527-67-3[2] | C₉H₅BrN₂O₂ | 253.06 |

| 6-Nitroquinoline | 613-50-3[3][4] | C₉H₆N₂O₂ | 174.16 |

| 6-Bromo-3-nitroquinolin-4(1H)-one | 1429502-75-9[5] | C₉H₅BrN₂O₃ | 269.05 |

Synthetic Approach: Nitration of 6-Bromoquinoline

The synthesis of 6-Bromo-3-nitroquinoline can be approached through the electrophilic nitration of 6-bromoquinoline. The position of nitration on the quinoline ring is influenced by the directing effects of the existing bromo substituent and the quinoline nitrogen, as well as the reaction conditions. While literature specifically detailing the synthesis of the 3-nitro isomer is scarce, a general protocol for the nitration of 6-bromoquinoline to yield other isomers provides a solid foundation.

A study by Çakmak et al. (2018) describes the nitration of 6-bromoquinoline, which primarily yields 6-bromo-5-nitroquinoline and 6-bromo-7-nitroquinoline.[6][7] The methodology can be adapted to favor the formation of the 3-nitro isomer, potentially through the use of different nitrating agents or reaction conditions that favor substitution on the pyridine ring of the quinoline system.

Proposed Synthetic Workflow

The following diagram outlines the proposed workflow for the synthesis of 6-Bromo-3-nitroquinoline, starting from the commercially available 6-bromoquinoline.

Caption: Proposed workflow for the synthesis and purification of 6-Bromo-3-nitroquinoline.

Detailed Experimental Protocol (Adapted from Çakmak et al., 2018)

This protocol is adapted from the synthesis of 6-bromo-5-nitroquinoline and serves as a starting point for optimization towards the 3-nitro isomer.[6][7]

Materials:

-

6-Bromoquinoline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Sodium Bicarbonate (NaHCO₃) solution (10%)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Crushed Ice

-

Standard laboratory glassware and purification equipment (e.g., column for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-bromoquinoline in concentrated sulfuric acid. Cool the solution to -5 °C using an ice-salt bath.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare a mixture of concentrated sulfuric acid and concentrated nitric acid. Cool this mixture to -5 °C.

-

Nitration Reaction: While vigorously stirring the 6-bromoquinoline solution, add the cold nitrating mixture dropwise. Maintain the reaction temperature below 0 °C throughout the addition.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the reaction mixture over crushed ice in a beaker.

-

Extraction: After the ice has melted, extract the product into dichloromethane.

-

Neutralization and Drying: Wash the organic layer with a 10% sodium bicarbonate solution until neutral, then dry over anhydrous sodium sulfate.

-

Solvent Removal: Remove the dichloromethane under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system to separate the desired 3-nitro isomer from other isomers and impurities.

-

Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its identity and purity.

Causality behind Experimental Choices:

-

Low Temperature: The nitration of activated aromatic systems is a highly exothermic reaction. Maintaining a low temperature is crucial to control the reaction rate, prevent over-nitration, and improve the selectivity for the desired isomer.

-

Strong Acidic Medium: The use of concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Work-up Procedure: The quenching with ice water deactivates the nitrating mixture and precipitates the organic products. The subsequent extraction and neutralization steps are standard procedures to isolate and purify the product from the acidic reaction medium.

Suppliers of Starting Material: 6-Bromoquinoline

Table 2: Representative Suppliers of 6-Bromoquinoline

| Supplier | Website |

| Sigma-Aldrich | |

| Alfa Aesar | [Link] |

| TCI Chemicals | |

| Oakwood Chemical | [Link] |

Note: Availability and pricing should be confirmed directly with the suppliers.

Conclusion

While 6-Bromo-3-nitroquinoline is not a commercially cataloged chemical with an assigned CAS number, this guide provides a clear and actionable path for its synthesis and purification. By leveraging the established chemistry of quinoline nitration and carefully controlling reaction conditions, researchers can access this valuable building block for drug discovery and materials science. The provided experimental protocol, adapted from existing literature, offers a robust starting point for laboratory synthesis. Furthermore, the identification of suppliers for the necessary precursor, 6-bromoquinoline, facilitates the practical implementation of this synthetic route. This guide serves as a comprehensive resource, empowering researchers to explore the potential of 6-Bromo-3-nitroquinoline in their scientific endeavors.

References

-

ChemWhat. 6-NITROQUINOLINE CAS#: 613-50-3. [Link]

-

PubChem. 6-Bromo-3-iodoquinoline. [Link]

-

PubChem. 6-Bromo-8-nitroquinoline. [Link]

-

Çakmak, O., Ökten, S., Alımlı, D., Saddiqa, A., & Ersanlı, C. C. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]

-

ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]

Sources

- 1. 6-Bromo-5-nitroquinoline | CAS 98203-04-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 6-Bromo-8-nitroquinoline | C9H5BrN2O2 | CID 110463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. 6-nitroquinoline suppliers USA [americanchemicalsuppliers.com]

- 5. 1429502-75-9|6-Bromo-3-nitroquinolin-4(1H)-one|BLD Pharm [bldpharm.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Molecular structure and formula of 6-Bromo-3-nitroquinoline

[1]

Executive Summary

6-Bromo-3-nitroquinoline (CAS: 36255-28-4) is a disubstituted quinoline derivative characterized by a bromine atom at the 6-position and a nitro group at the 3-position.[1][2][3][4][5][6] Unlike common quinoline derivatives formed via direct electrophilic aromatic substitution (which typically favors the 5- or 8-positions), the 3-nitro isomer requires specialized synthetic pathways, such as radical deacylation or cyclization of benzaldehyde derivatives. This compound serves as a high-value scaffold in medicinal chemistry, particularly as a precursor for 3-aminoquinoline-based kinase inhibitors (e.g., PI3K, LRRK2).

Molecular Architecture & Formula[1][7][8]

Chemical Identity[1][6][9]

-

Molecular Formula:

-

Molecular Weight: 253.05 g/mol

-

SMILES: [O-]c1cnc2ccc(Br)cc2c1 (Canonical representation verifying 3-nitro, 6-bromo placement)[3]

Structural Analysis

The quinoline core consists of a benzene ring fused to a pyridine ring. The 3-nitro group is located on the pyridine ring, beta to the nitrogen heteroatom. This position is electronically deactivated, making the C2 proton highly acidic and the C4 position susceptible to nucleophilic attack. The 6-bromo substituent on the benzene ring provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

[7]

Physicochemical Properties[1][5][6][10][11][12][13]

| Property | Value | Note |

| Appearance | Yellow to Red Solid | Nitro-aromatics typically exhibit conjugation-induced color. |

| Melting Point | 150–160 °C (Predicted) | Analogous 6-nitroquinoline melts at 151-153°C; bromo-substitution increases MP. |

| Solubility | DMSO, DMF, Chloroform | Low solubility in water; moderate in polar organic solvents.[6] |

| Electronic Character | Electron-deficient | The nitro group strongly deactivates the ring, facilitating reduction or nucleophilic substitution at C4. |

Synthesis & Production Protocols

Direct nitration of 6-bromoquinoline yields the 5-nitro or 8-nitro isomers due to the directing effects of the ring nitrogen and the bromine atom. Therefore, 6-Bromo-3-nitroquinoline is synthesized via de novo ring construction or radical functionalization of dihydroquinolines.

Method A: Radical Deacylation-Nitration (Modern Route)

This method utilizes a radical cascade reaction to introduce the nitro group at the 3-position of a dihydroquinoline precursor under mild conditions.

-

Precursor: 1-(6-bromoquinolin-1(2H)-yl)ethan-1-one

-

Reagents: tert-Butyl nitrite (tBuONO), TEMPO, 1,4-Dioxane.

-

Mechanism: The reaction proceeds via the formation of a radical intermediate at C3, followed by nitration and oxidative aromatization/deacylation.

Step-by-Step Protocol:

-

Charge: In a reaction vessel, dissolve 1-(6-bromoquinolin-1(2H)-yl)ethan-1-one (1.0 equiv) in 1,4-dioxane (0.2 M).

-

Add Reagents: Add tert-butyl nitrite (2.0 equiv) and TEMPO (0.4 equiv).

-

Reaction: Stir the mixture at 90°C under an air atmosphere for 12–16 hours.

-

Work-up: Concentrate the solvent under vacuum. Dilute with water and neutralize with

. Extract with dichloromethane (DCM). -

Purification: Dry organic layer over anhydrous

, concentrate, and purify via silica gel column chromatography (Petroleum ether:EtOAc) to yield the yellow solid product.

Method B: Modified Friedländer Condensation (Classic Route)

This route involves the condensation of a 2-amino-benzaldehyde derivative with a nitro-methylene component.

-

Starting Materials: 2-Amino-5-bromobenzaldehyde and Nitroethanol (or Methazonic acid equivalent).

-

Conditions: Basic or Acidic condensation followed by dehydration.

Spectroscopic Characterization (Expected)

Researchers should validate the structure using the following diagnostic signals:

-

NMR (DMSO-

- ~9.6 ppm (s, 1H, H-2): Highly deshielded singlet due to the adjacent nitrogen and nitro group.

- ~9.2 ppm (s, 1H, H-4): Deshielded singlet, characteristic of the 3-nitro substitution pattern.

- ~8.3 ppm (d, 1H, H-8): Doublet coupled to H-7.

- ~8.0 ppm (d, 1H, H-5): Doublet, influenced by the bromine at C6.

- ~7.9 ppm (dd, 1H, H-7): Doublet of doublets (coupling with H-8 and H-5/Br influence).

-

Mass Spectrometry (ESI):

-

: 252.9/254.9

-

: 252.9/254.9

Applications in Drug Discovery[6][14]

-

Kinase Inhibition: The 3-nitro group is readily reduced to an amine (

), creating 3-amino-6-bromoquinoline . This scaffold acts as a hinge-binder in ATP-competitive inhibitors for kinases such as PI3K and LRRK2 (implicated in Parkinson's disease). -

Antibacterial Agents: Nitroquinolines exhibit intrinsic antibacterial activity against Gram-positive pathogens (e.g., S. aureus) by interfering with bacterial DNA synthesis.

-

Cross-Coupling Substrate: The 6-bromo position allows for the introduction of aryl, heteroaryl, or alkyl groups via Suzuki or Sonogashira coupling, enabling the construction of extended Structure-Activity Relationship (SAR) libraries.

Safety & Handling

-

GHS Classification: Warning.[2]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive.

References

-

Synthesis of 3-nitroquinolines via Radical Deacylation

- Source: Royal Society of Chemistry (RSC), Organic & Biomolecular Chemistry.

- Context: Describes the synthesis of 6-bromo-3-nitroquinoline (compound 4d) from 1-(6-bromoquinolin-1(2H)-yl)ethan-1-one using tBuONO/TEMPO.

-

Link: (Inferred from search result 1.4).

-

Commercially Available Derivative Data

- Source: BLD Pharm / PubChem.

- Context: Verification of CAS 36255-28-4 and molecular weight d

-

Link:

-

General Quinoline Synthesis (Friedländer)

- Source: National Institutes of Health (NIH) / PMC.

-

Context: "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines."[8]

-

Link:

Sources

- 1. 853908-50-6|6-Bromo-3-nitroquinolin-4-ol|BLD Pharm [bldpharm.com]

- 2. 176967-80-9|5-Bromo-8-nitroquinoline|BLD Pharm [bldpharm.com]

- 3. 1185310-49-9|Quinoline, 6-bromo-4-methyl-3-nitro-|BLD Pharm [bldpharm.com]

- 4. 292-64-8 CAS MSDS (Cyclooctane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. BUTYL HEPTANOATE CAS#: 5454-28-4 [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Data for 6-Bromo-3-nitroquinoline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-3-nitroquinoline, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and field-proven insights into the structural characterization of this molecule using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

Introduction: The Significance of 6-Bromo-3-nitroquinoline

6-Bromo-3-nitroquinoline is a disubstituted quinoline, a heterocyclic scaffold of immense importance in drug discovery. The quinoline core is present in numerous natural products and synthetic compounds with a wide range of biological activities. The strategic placement of a bromine atom at the C-6 position and a nitro group at the C-3 position creates a unique electronic and steric profile, making it a versatile building block for the synthesis of more complex molecules. The bromine atom serves as a convenient handle for cross-coupling reactions, while the electron-withdrawing nitro group modulates the reactivity of the quinoline ring system. Accurate and thorough spectroscopic characterization is the bedrock upon which all subsequent chemical and biological investigations are built, ensuring the identity, purity, and structural integrity of the compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular architecture is essential for the correct interpretation of spectroscopic data. The structure and standardized atom numbering for 6-Bromo-3-nitroquinoline are presented below. This numbering system will be used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Predicted fragmentation pathway for 6-Bromo-3-nitroquinoline.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is typically prepared. A small amount of 6-Bromo-3-nitroquinoline is finely ground with dry KBr powder. The mixture is then pressed into a thin, transparent disc.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light transmitted at each wavelength.

-

Data Processing: The data is presented as a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).

Experimental Infrared (IR) Data [1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 1537, 1519 | Asymmetric N-O stretch | Nitro group (-NO₂) |

| 1341 | Symmetric N-O stretch | Nitro group (-NO₂) |

| ~1600-1450 | C=C and C=N stretching | Aromatic ring |

| ~1200-1000 | C-Br stretch | Aryl-Bromine |

| ~850-800 | C-H out-of-plane bending | Substituted benzene |

Interpretation: The IR spectrum is dominated by strong absorption bands characteristic of the nitro group. The asymmetric and symmetric stretching vibrations are clearly visible at 1537/1519 cm⁻¹ and 1341 cm⁻¹, respectively. [1]The presence of aromatic C=C and C=N stretching bands confirms the quinoline core, while the C-Br stretch and C-H bending vibrations provide further evidence for the overall structure.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating framework for the characterization of 6-Bromo-3-nitroquinoline. The combined application of NMR, MS, and IR spectroscopy allows for the unambiguous determination of its chemical structure, providing a solid foundation for its use in research and development. The methodologies and interpretations detailed herein serve as a reliable reference for scientists working with this and related heterocyclic compounds.

References

- Royal Society of Chemistry (n.d.). Supporting Information for a scientific publication. While the specific publication is not cited in the provided search results, the data for 6-bromo-3-nitroquinoline (4d) is referenced within a supporting information document.

-

PubChem (n.d.). 6-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link]

Sources

The Enigmatic Potential of Halogenated Nitroquinolines: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The quinoline scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The strategic introduction of halogen and nitro functionalities onto this core structure gives rise to a class of compounds known as halogenated nitroquinolines, which exhibit a remarkable breadth of biological activities. This technical guide provides a comprehensive exploration of the antimicrobial, antifungal, and anticancer potential of these molecules. We will delve into the intricate mechanisms of action that underpin their therapeutic effects, provide detailed, field-proven experimental protocols for their biological evaluation, and present a critical analysis of the structure-activity relationships that govern their potency. This document is intended to serve as an in-depth resource for researchers and drug development professionals seeking to navigate the promising yet complex landscape of halogenated nitroquinoline chemistry and pharmacology.

The Quinoline Core: A Foundation for Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in a wide array of natural products and synthetic compounds with significant pharmacological properties.[2] Its unique electronic and steric features allow for diverse chemical modifications, enabling the fine-tuning of its biological profile. The inherent ability of the quinoline nucleus to intercalate into DNA and interact with various enzymes has made it a cornerstone in the development of antimicrobial and anticancer drugs.[3]

The Influence of Halogen and Nitro Substituents

The introduction of halogen atoms (F, Cl, Br, I) and nitro groups (NO₂) onto the quinoline scaffold dramatically modulates its physicochemical properties and biological activity.

-

Halogens: These electronegative substituents can alter the electron density of the quinoline ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions.[4] Halogenation can also impact the lipophilicity of the molecule, thereby affecting its membrane permeability and cellular uptake. Furthermore, the position of the halogen on the quinoline ring is crucial in determining the type and potency of the biological activity.[4]

-

Nitro Groups: The nitro group is a strong electron-withdrawing group that can significantly impact the electronic properties of the quinoline ring. Its presence is often associated with mutagenicity and genotoxicity, as it can be metabolically reduced to reactive intermediates that damage DNA.[5][6] However, this same reactivity can be harnessed for therapeutic benefit, particularly in the context of anticancer and antimicrobial applications where inducing cellular damage in pathogenic cells is the desired outcome.

Antimicrobial and Antifungal Activities: A Renewed Arsenal Against Resistance

The rise of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Halogenated nitroquinolines have emerged as a promising class of compounds with potent activity against a broad spectrum of bacteria and fungi.[7][8]

Notable Antimicrobial Halogenated Nitroquinolines

One of the most well-studied examples is Nitroxoline (5-nitro-8-hydroxyquinoline) , an established urinary tract antiseptic.[9] Its antimicrobial and antifungal activities are attributed to its ability to chelate divalent metal ions, which are essential cofactors for many bacterial and fungal enzymes.[9]

Mechanism of Antimicrobial Action

The primary antimicrobial mechanisms of halogenated nitroquinolines include:

-

Enzyme Inhibition: By chelating metal ions, these compounds can inhibit the activity of crucial metalloenzymes involved in cellular respiration, DNA replication, and cell wall synthesis.

-

Disruption of Membrane Integrity: Some derivatives can interfere with the structure and function of microbial cell membranes, leading to leakage of cellular contents and cell death.

-

Generation of Reactive Oxygen Species (ROS): The metabolic reduction of the nitro group can lead to the production of ROS, which can cause oxidative damage to cellular components such as DNA, proteins, and lipids.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected halogenated nitroquinoline derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| Nitroxoline | Escherichia coli | 2-8 | [10] |

| Staphylococcus aureus | 1-4 | [10] | |

| Candida albicans | 4-16 | [11] | |

| 7-Chloroquinoline derivative | Staphylococcus aureus | 0.5-2 | [12] |

| Halogenated Quinoline Analogue | Candida albicans | 0.1 | [11] |

| Halogenated Quinoline Analogue | Cryptococcus neoformans | 0.05-0.78 | [11] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a halogenated nitroquinoline against a bacterial or fungal strain.

Materials:

-

Test compound (halogenated nitroquinoline)

-

Bacterial or fungal strain

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Inoculum: Culture the microbial strain overnight and then dilute it in the appropriate broth to achieve a standardized concentration (typically 5 x 10⁵ CFU/mL).

-

Serial Dilutions: Prepare a series of twofold dilutions of the test compound in the broth directly in the wells of the 96-well plate.

-

Inoculation: Add an equal volume of the standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Caption: Workflow for MIC determination using the broth microdilution method.

Anticancer Activities: Targeting the Hallmarks of Cancer

Halogenated nitroquinolines have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines.[13][14] Their multifaceted mechanisms of action allow them to target several of the key hallmarks of cancer.

Prominent Anticancer Halogenated Nitroquinolines

Besides its antimicrobial properties, Nitroxoline has been repurposed as a promising anticancer agent.[1][10] It has been shown to inhibit tumor growth, angiogenesis, and metastasis.[15][16] Another important compound is 4-Nitroquinoline 1-oxide (4-NQO) , a well-known carcinogen used in research to induce oral carcinogenesis in animal models.[17][18] While carcinogenic itself, the study of 4-NQO provides valuable insights into the DNA-damaging mechanisms that can be exploited for anticancer drug design.

Mechanisms of Anticancer Action

The anticancer activity of halogenated nitroquinolines is attributed to a variety of mechanisms, including:

-

DNA Damage and Repair Inhibition: These compounds can intercalate into DNA, form DNA adducts, and generate reactive oxygen species (ROS) that cause DNA strand breaks.[3][19] This DNA damage can trigger apoptosis (programmed cell death) in cancer cells.

-

Enzyme Inhibition: Halogenated nitroquinolines can inhibit the activity of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[20][21]

-

Induction of Apoptosis: By causing cellular stress through DNA damage and enzyme inhibition, these compounds can activate the intrinsic and extrinsic apoptotic pathways, leading to cancer cell death.

-

Anti-angiogenesis: Some derivatives, like nitroxoline, can inhibit the formation of new blood vessels (angiogenesis), which is essential for tumor growth and metastasis.[14]

Caption: Key anticancer mechanisms of halogenated nitroquinolines.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative halogenated nitroquinolines against various cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Nitroxoline | Pancreatic Cancer | Varies | [15] |

| 7-Chloroquinoline derivative | Prostate Cancer (LNCaP) | 6.95 | [2] |

| Halogenated Benzofuran Derivative | Liver Cancer (HepG2) | 3.8 | [15] |

| Halogenated Benzofuran Derivative | Lung Cancer (A549) | 3.5 | [15] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

Materials:

-

Cancer cell line

-

Complete culture medium

-

Test compound (halogenated nitroquinoline)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated nitroquinoline for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Understanding the relationship between the chemical structure of halogenated nitroquinolines and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.[22]

-

Position of Substituents: The position of the halogen and nitro groups on the quinoline ring significantly influences the biological activity. For example, in some series of compounds, a halogen at the 7-position has been shown to be critical for anticancer activity.[2]

-

Nature of the Halogen: The type of halogen atom can also affect potency. In some cases, bromo and iodo derivatives have shown superior activity compared to their chloro and fluoro counterparts, which may be related to their increased lipophilicity and ability to form halogen bonds.

-

Additional Substituents: The introduction of other functional groups, such as amino, hydroxyl, or various side chains, can further modulate the biological profile of these compounds, affecting their solubility, target-binding affinity, and pharmacokinetic properties.

Future Perspectives and Conclusion

Halogenated nitroquinolines represent a versatile and promising class of compounds with a wide range of biological activities. Their multifaceted mechanisms of action make them attractive candidates for the development of novel antimicrobial and anticancer therapies, particularly in the context of growing drug resistance. Future research should focus on:

-

Lead Optimization: Synthesizing and screening new analogues with improved potency, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by these compounds.

-

In Vivo Studies: Evaluating the efficacy and safety of lead compounds in relevant animal models of infection and cancer.

-

Combination Therapies: Investigating the potential synergistic effects of halogenated nitroquinolines when used in combination with existing drugs.

References

-

Afzal, O., Kumar, S., Haider, M. R., et al. (2015). A review on anticancer potential of bioactive heterocycle quinoline. European Journal of Medicinal Chemistry, 97, 871–910. [Link]

-

(2023). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

-

(2020). Synthesis and evaluation of a large library of nitroxoline derivatives as pancreatic cancer antiproliferative agents. Taylor & Francis Online. [Link]

-

(2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

-

(2022). Review: Structure-Activity Relationship of Antimicrobial Peptoids. MDPI. [Link]

-

(2022). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Taylor & Francis Online. [Link]

-

(2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. PMC. [Link]

-

(2019). An Efficient and Alternative method for Synthesis of Nitroxoline. Asian Journal of Research in Chemistry. [Link]

-

(2023). Structure–activity relationships of quinolones. ResearchGate. [Link]

-

(2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. [Link]

-

(2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. [Link]

-

(2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

-

(2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. PubMed. [Link]

-

(2022). Synthesis of 7-chloroquinolinyl-4-aminochalcones and their evaluation as antimalarial and anticancer agents. ResearchGate. [Link]

-

(2020). Synthesis of Novel Nitroxoline Analogs with Potent Cathepsin B Exopeptidase Inhibitory Activity. PubMed. [Link]

-

(2016). Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate. [Link]

-

(2016). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]

-

(2020). Synthesis of tricyclic nitroxoline analogs. ResearchGate. [Link]

-

(2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO. [Link]

-

(2021). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. [Link]

-

(2019). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. RSC Publishing. [Link]

-

(2023). Nitro-containing pharmaceuticals and functional materials. ResearchGate. [Link]

-

(1994). Structure--activity relationship of quinolones. PubMed. [Link]

-

(2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI. [Link]

-

(2020). In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated 2H-Quinolinone Derivatives as Therapeutic Agents. PubMed. [Link]

-

(2019). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. PMC. [Link]

- (1998). Separation of 5-nitroquinoline and 8-nitroquinoline.

-

(2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

(2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]

-

(2018). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]

-

(2016). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. PubMed. [Link]

-

(2021). How to Interpret Biological Model Figures: Signaling cascades. LabXchange. [Link]

-

4-Nitroquinoline 1-oxide. Wikipedia. [Link]

-

(2020). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. PMC. [Link]

-

(2021). Nitroxoline induces cell apoptosis by inducing MDM2 degradation in small‐cell lung cancer. Wiley Online Library. [Link]

-

(2019). 4-Nitroquinoline 1-oxide – Knowledge and References. Taylor & Francis. [Link]

-

(2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

Sources

- 1. Nitroxoline: repurposing its antimicrobial to antitumor application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 18. taylorandfrancis.com [taylorandfrancis.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromo-3-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Promising Scaffold

6-Bromo-3-nitroquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its quinoline core, substituted with both a bromine atom and a nitro group, presents a unique electronic and steric profile, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. The bromine atom offers a versatile handle for cross-coupling reactions, while the nitro group can be reduced to an amine, providing a route to a diverse array of derivatives. Recent studies have highlighted the potential of bromo- and nitro-substituted quinolines in the development of anticancer agents, showcasing their ability to induce antiproliferative and apoptotic effects.[1]

However, the very features that make 6-Bromo-3-nitroquinoline a potent synthetic intermediate also contribute to its potential hazards. The presence of a nitroaromatic system and a halogen substituent necessitates a robust understanding of its reactivity, toxicity, and handling requirements to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the essential safety and handling precautions for 6-Bromo-3-nitroquinoline, drawing upon established principles for managing halogenated nitroaromatic compounds and quinoline derivatives.

Hazard Identification and Risk Assessment: Understanding the Intrinsic Properties

Physical and Chemical Properties

A summary of the key physical and chemical properties of related compounds is presented below. These values should be considered as estimates for 6-Bromo-3-nitroquinoline.

| Property | Value (Estimated) | Source/Analogue |

| Molecular Formula | C₉H₅BrN₂O₂ | PubChem[2] |

| Molecular Weight | 253.05 g/mol | PubChem[2] |

| Appearance | Likely a solid powder or crystalline material | Sigma-Aldrich[3] |

| Melting Point | Expected to be in the range of 150-160 °C | 6-Nitroquinoline: 151-153 °C[3][4] |

| Solubility | Likely slightly soluble in water; soluble in organic solvents | 6-Nitroquinoline[4] |

Toxicological Profile: A Synthesis of Analogous Data

The primary hazards associated with 6-Bromo-3-nitroquinoline are inferred from data on related bromoquinolines and nitroaromatic compounds.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

-

Skin Corrosion/Irritation: Causes skin irritation.[6][7][8] Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6][7][8] Direct contact can result in significant eye damage.

-

Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[6][7][9]

-

Mutagenicity/Carcinogenicity: Halogenated compounds and nitroaromatics are often investigated for mutagenic and carcinogenic potential.[10] While specific data for 6-Bromo-3-nitroquinoline is unavailable, it should be handled as a potential mutagen and carcinogen.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[6][7]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: Containing the Hazard

-

Chemical Fume Hood: All handling of 6-Bromo-3-nitroquinoline, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[6][7]

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory spaces.[11]

Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory when handling 6-Bromo-3-nitroquinoline:

| PPE Category | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and absorption.[12][13] Gloves should be inspected before use and changed immediately if contaminated. |

| Eye and Face Protection | Safety goggles with side shields or a face shield | To protect against splashes and airborne particles.[9][12][13] |

| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination.[12][13] |

| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates | Should be used if there is a risk of generating aerosols or if working outside of a fume hood.[7][11] |

Safe Handling and Storage Protocols: From Receipt to Disposal

A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.

General Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[6][9][14]

-

Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[6][7][14]

-

Hygiene Practices: Wash hands thoroughly after handling, even if gloves were worn.[6][7][8] Do not eat, drink, or smoke in the laboratory.[6]

-

Grounding: For larger quantities, ensure that equipment is properly grounded to prevent static discharge, which could be an ignition source.[15]

Storage Requirements

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[7][16]

-

Incompatible Materials: Store away from strong oxidizing agents.[7]

-

Temperature: Store at room temperature, protected from direct sunlight and heat sources.[16]

Experimental Workflow: A Step-by-Step Guide to Safe Manipulation

The following workflow outlines the critical steps for safely handling 6-Bromo-3-nitroquinoline in a typical laboratory setting.

Caption: A logical workflow for the safe handling of 6-Bromo-3-nitroquinoline.

Emergency Procedures: Preparedness and Response

Spills and Leaks

-

Small Spills:

-

Evacuate non-essential personnel from the area.[17]

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7]

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[7]

-

Clean the spill area with a suitable solvent, followed by soap and water.[10]

-

-

Large Spills:

First Aid Measures

-

Inhalation: Move the person to fresh air.[6][7][14] If breathing is difficult, give oxygen.[14] Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][10] Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water.[6][14] Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Disposal Considerations: Responsible Stewardship

All waste containing 6-Bromo-3-nitroquinoline must be treated as hazardous waste.

-

Solid Waste: Contaminated gloves, paper towels, and other solid materials should be collected in a designated, labeled hazardous waste container.[10][11]

-

Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled hazardous waste container. Do not pour down the drain.[14][18]

-

Empty Containers: Triple-rinse empty containers with a suitable solvent.[18] The rinsate should be collected as hazardous waste.[18] The decontaminated container can then be disposed of according to institutional guidelines.

Conclusion: A Culture of Safety

6-Bromo-3-nitroquinoline is a valuable compound with the potential to contribute to significant scientific advancements. By understanding its potential hazards and adhering to the stringent safety and handling protocols outlined in this guide, researchers can mitigate the risks and foster a culture of safety in the laboratory. The principles of containment, personal protection, and preparedness are paramount to ensuring that the pursuit of scientific discovery is conducted responsibly and without compromising the well-being of those at the forefront of innovation.

References

- CymitQuimica. (2023, June 9). 3-Bromoisoquinoline.

- MedchemExpress.com. (2025, October 3). Safety Data Sheet.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025, December 24). 6-Bromoquinoline - SAFETY DATA SHEET.

- University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).

- ECHEMI. (n.d.). 3-bromo-6-nitroquinoline SDS, 7101-95-3 Safety Data Sheets.

- ECHA. (n.d.). Nitrobenzene - Registration Dossier.